2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
CAS No.: 61172-71-2
Cat. No.: VC3850759
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61172-71-2 |
---|---|
Molecular Formula | C9H15NO6 |
Molecular Weight | 233.22 g/mol |
IUPAC Name | 3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid |
Standard InChI | InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12) |
Standard InChI Key | IWNBSNGOUCJPKH-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
The compound features a central propanoic acid backbone substituted at the α-position with a Boc-protected amino group and at the β-position with a methoxy-oxo moiety. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 233.22 g/mol | |
Exact Mass | 233.0898 Da | |
Boiling Point | Not reported | |
LogP | 1.0016 | |
CAS Numbers | 856417-65-7, 61172-71-2 |
The Boc group () provides steric protection for the amino group, while the methoxy-oxo moiety enhances solubility in polar aprotic solvents . Stereochemical variants (e.g., D/L-serine derivatives) are accessible via chiral synthesis, though most commercial preparations are racemic .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the reaction of O-methylserine with di-tert-butyl dicarbonate () under basic conditions :
Purification is typically achieved via preparative HPLC using acidified acetonitrile/water gradients, yielding >95% purity .
Industrial Manufacturing
Large-scale production employs continuous flow reactors to optimize reaction parameters (e.g., temperature, stoichiometry). Automated systems ensure consistent yields (>80%) and minimize byproducts like tert-butanol or unreacted starting materials .
Physicochemical and Spectroscopic Properties
Spectral Characterization
Stability and Reactivity
The compound is stable under acidic conditions (pH 3–6) but undergoes Boc deprotection in strong acids (e.g., TFA) or bases (e.g., LiOH) . The methoxy-oxo group participates in nucleophilic acyl substitutions, enabling coupling with amines or alcohols .
Applications in Pharmaceutical Research
Peptide Synthesis
As a Boc-protected serine analog, it facilitates solid-phase peptide synthesis (SPPS) by preventing undesired side reactions. For example, it has been incorporated into cyclic peptides targeting tyrosine phosphatases .
Enzyme-Catalyzed Reactions
In carboxymethylproline synthase (CMPS) assays, the compound acts as a malonyl-CoA surrogate, enabling the biosynthesis of nonribosomal peptides . Its β-ketoester moiety undergoes decarboxylative condensation with amino acid aldehydes, forming cyclic intermediates .
Comparative Analysis with Structural Analogs
Ethoxy vs. Methoxy Derivatives
Replacing the methoxy group with ethoxy (CAS: 137401-45-7) increases lipophilicity (LogP: 1.76 vs. 1.0016) but reduces enzymatic reactivity due to steric hindrance .
Stereochemical Impact
D-Stereoisomers exhibit 20–30% higher affinity for serine proteases compared to L-forms, highlighting the role of chirality in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume